4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
Description
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide is a benzamide derivative with a pyridinylpyrimidinylamino pharmacophore. This compound serves as a structural analog of tyrosine kinase inhibitors (TKIs) such as imatinib, which targets BCR-ABL and c-KIT . Its core structure features a benzamide scaffold linked to a 4-pyridin-3-yl-pyrimidin-2-ylamino group, enabling interactions with kinase ATP-binding domains. The compound has been explored as an intermediate in synthesizing imatinib and other TKIs, with modifications to enhance selectivity and bioavailability .
Properties
IUPAC Name |
4-methyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-5-8-18(9-6-16)23(30)27-20-10-7-17(2)22(14-20)29-24-26-13-11-21(28-24)19-4-3-12-25-15-19/h3-15H,1-2H3,(H,27,30)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRFGYYRZITCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Imatinib impurity 3, is tyrosine kinase enzymes . These enzymes play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinase enzymes, thereby disrupting the signaling pathways they regulate.
Biochemical Pathways
The inhibition of tyrosine kinase enzymes affects various biochemical pathways. Specifically, it impacts the BCR-ABL (Abelson proto-oncogene-break point cluster region) platelet-derived factor receptor (PDGF-R) and C-kit pathways. These pathways are involved in cell growth and differentiation, and their disruption can lead to the death of cancer cells.
Pharmacokinetics
Similar compounds like imatinib are well absorbed after oral administration and are widely bound to plasma proteins. The terminal elimination half-life of Imatinib in plasma ranges from 10 to 18.9 hours. The drug is sparingly soluble at physiological pH and nearly insoluble at pH 8.0
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells. This leads to a reduction in the size of tumors and can potentially lead to the complete elimination of cancer cells.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability. Additionally, the presence of certain proteins in the body can affect the binding of the compound to its target
Biological Activity
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (CAS Number: 152459-96-6) is a compound under investigation for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C24H21N5O
- Molecular Weight : 395.46 g/mol
- IUPAC Name : 4-methyl-N-[4-methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]phenyl]benzamide
- SMILES Representation : Cc1ccc(cc1)C(=O)Nc2ccc(C)c(Nc3nccc(n3)c4cccnc4)c2
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of Carbonic Anhydrase (CA) :
- Anti-Proliferative Activity :
- Induction of Apoptosis :
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses favorable pharmacokinetic properties, which may enhance its therapeutic potential . However, specific toxicity data remains limited and warrants further investigation.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide" and related substances:
About the Compound
- Name and Formula : this compound has the molecular formula C24H21N5O .
- Molecular Weight : The molecular weight of the compound is approximately 395.5 g/mol .
- Synonyms : It is also known as Imatinib impurity 3, CHEMBL20867, and 152459-96-6 .
Safety Information
- Signal Word: Warning
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338
Potential Applications
While the search results do not focus specifically on the applications of "this compound", they do provide some context:
- Protein Kinase Inhibition : Related compounds, such as salts of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, have potential in treating diseases that respond to protein kinase activity inhibition .
- Crystalline Forms : Crystalline forms of a related compound, 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, exist in different polymorphs, which may have implications for drug formulation and delivery .
Related Compounds
- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate : This compound has a molecular weight of 320.35 and the molecular formula C18H16N4O2 .
- N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide : This compound has a molecular weight of 429.90 and the molecular formula C24H20ClN5O .
Comparison with Similar Compounds
Structural Analogs and Kinase Inhibition Profiles
The compound shares structural homology with several clinically approved TKIs (Table 1).
Table 1: Structural and Target Selectivity Comparison
Key Findings :
- Imatinib: While sharing the benzamide core, imatinib’s 4-methylpiperazine group enhances solubility and bioavailability, making it a first-line TKI. However, it non-selectively inhibits DDR1/2 kinases .
- Nilotinib : Incorporates a trifluoromethyl group and methylimidazole, improving resistance profile but reducing DDR1/2 activity compared to the parent compound .
- AN-019T : The bis-trifluoromethyl analog exhibits superior solubility (1.5-fold higher) and reduced toxicity (MTD >300 mg/kg vs. 150 mg/kg for base form) due to its tosylate salt .
Physicochemical and Pharmacokinetic Properties
Salt Forms and Solubility :
- The monohydrochloride monohydrate salt of 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(…)-benzamide demonstrates 3-fold higher aqueous solubility (12 mg/mL) compared to the free base (4 mg/mL), critical for oral bioavailability .
- Tosylate salts (e.g., AN-019T) show low hygroscopicity and improved flow properties (angle of repose: 28° vs. 35° for base), facilitating tablet formulation .
Q & A
Q. Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄, AcOH, benzene-ethanol | ~60% | |
| Benzamide Coupling | 4-methylbenzoyl chloride, Et₃N, DMF | ~75% | |
| Purification | Column chromatography (CHCl₃:MeOH) | N/A |
How can researchers optimize regioselectivity during the coupling of pyrimidine intermediates to avoid byproducts?
Advanced Question
Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites on the pyrimidine ring. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor coupling at the 2-amino position over the pyridine nitrogen .
- Protecting Groups : Temporarily protecting reactive amines (e.g., Boc groups) before coupling .
- Catalytic Systems : Using Pd-mediated cross-coupling to direct reactivity, as reported for analogous pyrimidine derivatives .
What spectroscopic and computational methods are critical for structural elucidation?
Basic Question
Methodological Answer:
- NMR Analysis : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm), but overlapping signals require 2D techniques (e.g., COSY, HSQC) .
- HRMS : Confirms molecular mass (e.g., 493.60274 g/mol; ) .
- Computational Modeling : DFT calculations predict electronic properties of the pyridinyl-pyrimidinyl moiety, aiding in binding site analysis .
How does the pyridinyl-pyrimidinyl moiety influence target binding and selectivity in kinase inhibition studies?
Advanced Question
Methodological Answer:
The moiety acts as a ATP-binding pocket mimic in kinases. Key features:
- Hydrogen Bonding : Pyrimidine N1 and pyridine N interact with kinase hinge residues (e.g., Glu286 in ABL1) .
- Selectivity : Substituents on the pyridine ring (e.g., methyl groups) reduce off-target binding, as seen in analogs from .
- SAR Studies : Trifluoromethyl analogs () show enhanced metabolic stability, suggesting strategies for optimizing this scaffold .
How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 75%)?
Data Contradiction Analysis
Methodological Answer:
Yield variations often stem from:
- Reagent Purity : Impurities in NaBH₄ or solvents reduce efficiency. Use freshly distilled solvents .
- Workup Protocols : Incomplete extraction or crystallization (e.g., ’s diethyl ether step) impacts yield .
- Scale Differences : Milligram-scale reactions () may underperform vs. optimized gram-scale syntheses .
Recommendation : Replicate conditions with strict quality control and characterize intermediates via TLC/LC-MS to identify bottlenecks.
What strategies improve solubility for in vitro assays without structural modification?
Advanced Question
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- pH Adjustment : The compound’s weakly basic pyridine (pKa ~4.5) allows solubility enhancement in mildly acidic buffers .
- Nanoformulation : Lipid nanoparticles (LNPs) or micelles improve bioavailability, as demonstrated for related benzamides .
What are the analytical challenges in quantifying trace impurities, and how can they be resolved?
Advanced Question
Methodological Answer:
- HPLC Challenges : Co-elution of impurities with similar retention times. Use UPLC with a C18 column (1.7 µm particles) for higher resolution .
- Mass Detection : HRMS (Orbitrap) identifies impurities via exact mass matching (e.g., ’s chloromethyl derivative at m/z 429.1356) .
- Reference Standards : Synthesize and characterize known byproducts (e.g., ’s BDBM50341234) for spiking experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
